REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH2:13])[CH:8]=1.[CH3:14][C:15]([CH3:17])=O.C(O)(=O)C>CO.C(Cl)Cl>[CH:15]([NH:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([O:6][CH3:5])[CH:8]=1)([CH3:17])[CH3:14] |f:0.1|
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Name
|
|
Quantity
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0.1 g
|
Type
|
reactant
|
Smiles
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C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
0.075 mL
|
Type
|
reactant
|
Smiles
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COC1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
To a microwave tube charged with a stirring bar
|
Type
|
CUSTOM
|
Details
|
irradiation at 130° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
washed once with 1N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow liquid
|
Type
|
CUSTOM
|
Details
|
This was purified via silica gel chromatography with an ethyl acetate/hexanes gradient (Rf=0.60 in 4:1 Hex/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=CC(=CC=C1)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |